molecular formula C19H20N2O3 B2990283 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide CAS No. 898423-57-9

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide

Cat. No. B2990283
CAS RN: 898423-57-9
M. Wt: 324.38
InChI Key: AQBUSPSBNUKQLF-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide, also known as AQMB, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide is not fully understood. However, it is believed to modulate the activity of ion channels and receptors in the brain, leading to a reduction in neuronal excitability and the prevention of neuronal damage.
Biochemical and Physiological Effects:
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as GABA and decrease the levels of others such as glutamate. It has also been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide has several advantages for lab experiments, such as its high potency and selectivity for certain ion channels and receptors. However, it also has some limitations, such as its low solubility and stability in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide research. One direction is to further explore its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to investigate its potential applications in other fields such as cancer research and drug delivery. Additionally, there is a need for further studies to elucidate its mechanism of action and to optimize its pharmacological properties.
In conclusion, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide is a compound that has shown promise in various scientific fields. Its potential applications in medicine and neuroscience make it an interesting subject for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide can be synthesized through a multi-step reaction process starting from 4-methoxybenzoic acid. The synthesis involves the formation of a quinoline ring followed by acetylation and amidation reactions. The final product is obtained through purification and characterization techniques such as recrystallization and NMR spectroscopy.

Scientific Research Applications

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent anticonvulsant and neuroprotective effects in animal models, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(22)21-11-3-4-14-5-8-16(12-18(14)21)20-19(23)15-6-9-17(24-2)10-7-15/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBUSPSBNUKQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzamide

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